molecular formula C8H14O2S B3389667 3-(Cyclopentylsulfanyl)propanoic acid CAS No. 933758-02-2

3-(Cyclopentylsulfanyl)propanoic acid

Cat. No.: B3389667
CAS No.: 933758-02-2
M. Wt: 174.26 g/mol
InChI Key: QUPXQROMKUPCMK-UHFFFAOYSA-N
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Description

3-(Cyclopentylsulfanyl)propanoic acid is a chemical compound that features both a carboxylic acid functional group and a sulfide (thioether) linkage, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The cyclopentylsulfanyl moiety can enhance the lipophilicity and metabolic stability of candidate molecules. Potential research applications for this compound include its use as a building block in the synthesis of more complex molecules, investigation into its use for creating prodrugs, and serving as a reference standard in analytical studies. The mechanism of action for this compound is dependent on its specific application and is not defined in isolation. Researchers value this reagent for its potential to introduce specific steric and electronic properties into target structures. This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopentylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S/c9-8(10)5-6-11-7-3-1-2-4-7/h7H,1-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPXQROMKUPCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 3 Cyclopentylsulfanyl Propanoic Acid

Established Synthetic Routes to 3-(Cyclopentylsulfanyl)propanoic acid and Analogues

The synthesis of this compound and related structures primarily relies on well-established reactions that form carbon-sulfur bonds.

The most common and direct method for synthesizing 3-(alkylthio)propanoic acids is the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, a classic transformation known as the thio-Michael addition. nih.govacs.orgusm.eduresearchgate.net In the case of this compound, this involves the reaction of cyclopentanethiol (B157770) with acrylic acid or one of its esters, such as methyl acrylate. prepchem.com

This reaction is typically base-catalyzed, utilizing either organic bases like triethylamine (B128534) or inorganic bases such as sodium hydroxide. prepchem.comresearchgate.net The base deprotonates the thiol to form a thiolate anion, which then acts as a potent nucleophile, attacking the β-carbon of the acrylate. Subsequent protonation yields the final thioether product. When an acrylic ester is used as the starting material, a final hydrolysis step is required to obtain the carboxylic acid.

An alternative classical route involves the nucleophilic substitution (SN2) reaction between a cyclopentylthiolate and a 3-halopropanoic acid derivative. This pathway requires the use of alkyl halides, which are often toxic and can lead to side reactions. researchgate.net

Table 1: Typical Reaction Conditions for the Synthesis of 3-(Alkylthio)propanoic Acids via Michael Addition

Reactant 1Reactant 2Catalyst/BaseSolventTemperature (°C)YieldReference(s)
ThiophenolMethyl AcrylateTriethylamine (Et3N)Dichloromethane (CH2Cl2)Exothermic (Room Temp)High prepchem.com
Alkyl Halides3-Mercaptopropionic AcidSodium Hydroxide (NaOH)Ethanol80 - 120Good researchgate.netznaturforsch.com
ThiolsAcrylatesAmine or Phosphine CatalystsVariousRoom TempHigh usm.eduresearchgate.net

Recent advancements in catalysis have provided new, more efficient, and environmentally friendly methods for thioether synthesis that can be adapted for this compound.

For the thiol-Michael addition, nucleophilic catalysts such as phosphines—including dimethylphenylphosphine (B1211355) (DMPP) and tris-(2-carboxyethyl)phosphine (TCEP)—have proven highly effective, often yielding complete conversion in minutes under mild conditions. rsc.org These catalysts operate via a different mechanism than traditional base catalysis and can offer improved reaction rates and selectivity. usm.edursc.org

Other novel strategies for forming C-S bonds include the direct, metal-free dehydrative coupling of thiols and alcohols. This can be achieved using solid acid catalysts, such as silica-alumina, which are reusable and environmentally benign. beilstein-journals.org Another approach employs catalysts like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) for the reaction of thiols with benzylic alcohols under solvent-free conditions. organic-chemistry.orglookchem.com Photocatalysis using visible light has also emerged as a powerful tool for the anti-Markovnikov hydrothiolation of olefins, providing a radical-based pathway to linear thioethers. organic-chemistry.org

The parent molecule, this compound, is achiral and therefore does not require stereoselective synthesis. However, stereochemistry becomes a critical consideration if chiral derivatives are desired. Chirality can be introduced in two primary ways: by using a substituted, enantiomerically pure cyclopentanethiol, or by introducing a substituent on the propanoic acid chain, for instance, at the α- or β-position.

General methods for the asymmetric synthesis of chiral thioethers could be applied in these cases. For example, biocatalytic approaches using enzymes like ene-reductases (EREDs) have been developed for the synthesis of chiral thioethers from prochiral vinyl sulfides. nih.gov These enzymatic methods are attractive due to their high chemo-, regio-, and enantioselectivity. nih.gov Another strategy involves the stereoselective, thiol-free synthesis from chiral alcohols using isothiouronium salts as deoxasulfenylating agents, which typically proceeds with an inversion of configuration (SN2-type). nih.gov

Functionalization and Derivatization Strategies for Research Applications

The carboxylic acid group and the cyclopentyl thioether moiety both serve as handles for further chemical modification, allowing for the creation of a diverse library of derivatives for various research applications.

The carboxylic acid functional group is readily converted into esters and amides, two of the most common derivatives of carboxylic acids.

Esterification: The formation of esters is typically achieved through Fischer esterification. This involves reacting this compound with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible and is usually driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

Amidation: Amides are synthesized by reacting the carboxylic acid with a primary or secondary amine. This transformation generally requires the activation of the carboxylic acid. Common methods include converting the acid to a more reactive species like an acid chloride (using thionyl chloride or oxalyl chloride) followed by reaction with the amine. Alternatively, peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to facilitate the direct formation of the amide bond under milder conditions.

Table 2: Potential Ester and Amide Derivatives of this compound

Derivative TypeReactantReagent/CatalystPotential Product Name
EsterMethanolH₂SO₄ (catalyst)Methyl 3-(cyclopentylsulfanyl)propanoate
EsterEthanolH₂SO₄ (catalyst)Ethyl 3-(cyclopentylsulfanyl)propanoate
AmideAmmonia (B1221849)DCC3-(Cyclopentylsulfanyl)propanamide
AmideAnilineEDCIN-Phenyl-3-(cyclopentylsulfanyl)propanamide
AmideDiethylamineThionyl Chloride, then amineN,N-Diethyl-3-(cyclopentylsulfanyl)propanamide

Modification of the saturated cyclopentyl ring is challenging due to the inertness of C-H bonds. However, certain transformations are possible. Free-radical halogenation (e.g., using N-bromosuccinimide under UV light) could introduce a functional handle on the ring, although this reaction may lack regioselectivity and could potentially compete with reactions at the thioether sulfur.

A more direct and common modification of the cyclopentyl thioether moiety involves the sulfur atom itself. The thioether can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone using common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). These oxidations significantly alter the electronic properties and polarity of the molecule, providing key derivatives for further study. The functional modification of thioether groups is a valuable strategy in the chemistry of peptides and proteins and can be applied here as well. nih.gov

Alterations of the Thioether Linkage

The thioether bond in this compound is a key site for chemical modification, allowing for the introduction of new functional groups and the modulation of the molecule's electronic and steric properties. The sulfur atom can be readily oxidized to form the corresponding sulfoxide and sulfone, which are valuable intermediates in their own right.

Oxidation of the thioether is a common transformation. The reaction can be controlled to yield either the sulfoxide or the sulfone by selecting the appropriate oxidizing agent and reaction conditions. For instance, mild oxidizing agents such as sodium periodate (B1199274) (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂) would be expected to convert the thioether to the sulfoxide. More potent oxidizing agents, like excess hydrogen peroxide or potassium permanganate (B83412) (KMnO₄), would lead to the formation of the sulfone, 3-(cyclopentylsulfonyl)propanoic acid. These oxidized derivatives have altered polarity and hydrogen bonding capabilities, which can be useful in various applications.

Another potential alteration of the thioether linkage involves S-dealkylation. This can be achieved under various conditions, though it can be challenging. Reagents like sodium in liquid ammonia or certain strong acids can cleave the C-S bond, which would lead to the formation of 3-mercaptopropanoic acid and cyclopentyl-derived products.

Role as a Synthetic Precursor in Complex Molecule Construction

The bifunctional nature of this compound, possessing both a carboxylic acid and a thioether, makes it a potentially valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and advanced chemical probes.

Building Block in Heterocyclic Compound Synthesis

The carboxylic acid moiety of this compound is the primary reactive handle for its incorporation into heterocyclic structures. For instance, it can undergo condensation reactions with binucleophiles to form a variety of heterocyclic rings. Reaction with a 1,2-phenylenediamine, in the presence of a dehydrating agent or under high-temperature conditions, could yield a benzimidazole (B57391) derivative. Similarly, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyrazolidinone or a related nitrogen-containing heterocycle.

The thioether portion of the molecule can also play a role in directing or participating in cyclization reactions. For example, intramolecular Friedel-Crafts-type reactions could be envisioned under strongly acidic conditions, although this would likely be more facile with an activated aromatic ring elsewhere in the molecule. The synthesis of thiazole (B1198619) derivatives often involves reactions with α-haloketones, and while not a direct cyclization of this compound itself, its derivatives could be designed to participate in such transformations. For instance, conversion of the carboxylic acid to an amide or ester, followed by functionalization of the carbon backbone, could set the stage for a subsequent cyclization involving the sulfur atom. Research on related propanoic acid derivatives has shown their utility in forming polysubstituted thiazoles. mdpi.com

Precursor in Advanced Chemical Probe Development

Chemical probes are essential tools in chemical biology for the study of biological systems. The structure of this compound suggests its potential as a scaffold for the development of such probes. The carboxylic acid can be readily converted into an activated ester, which can then be used to label proteins or other biomolecules via reaction with nucleophilic residues such as lysine.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-(Cyclopentylsulfanyl)propanoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecule's connectivity.

In ¹H NMR spectroscopy, the proton signals are expected in specific regions of the spectrum, influenced by the electron-withdrawing effects of the sulfur atom and the carboxyl group. docbrown.infolibretexts.org The protons on the carbon adjacent to the sulfur (α-CH₂) and the protons on the carbon adjacent to the carbonyl group (α'-CH₂) will be deshielded and appear at a lower field compared to the protons of the cyclopentyl ring. docbrown.info The carboxylic acid proton is highly deshielded and typically appears as a broad singlet at a very low field, often in the range of 10-12 ppm. libretexts.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically found at a very low field (around 170-180 ppm). docbrown.infowisc.edu The carbons directly bonded to the sulfur atom and the carbonyl group are also deshielded. The five carbon atoms of the cyclopentyl ring are expected to show distinct signals, though some overlap may occur depending on the solvent and temperature. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
COOH10.0 - 12.0 (s, 1H)170 - 180
-CH₂-COOH2.5 - 2.8 (t, 2H)30 - 40
-S-CH₂-2.6 - 2.9 (t, 2H)35 - 45
Cyclopentyl-CH-S-3.0 - 3.4 (m, 1H)40 - 50
Cyclopentyl-CH₂1.4 - 2.0 (m, 8H)25 - 35

Note: Predicted values are based on the analysis of propanoic acid, cyclopentane (B165970), and related thioether compounds. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.

Mass Spectrometric Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. The nominal molecular weight of this compound is 174.26 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 174. The fragmentation pattern is expected to be influenced by the functional groups present. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.orgdocbrown.info The presence of the thioether linkage introduces other potential fragmentation sites. Cleavage of the C-S bonds can lead to the formation of fragments corresponding to the cyclopentylthio group or the propanoic acid chain. The fragmentation of a similar compound, propionic acid, 3-(allylthio)-, shows characteristic peaks resulting from cleavage around the sulfur atom.

High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental formula.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion Predicted m/z Possible Structure
[M]⁺174[C₈H₁₄O₂S]⁺
[M - OH]⁺157[C₈H₁₃OS]⁺
[M - COOH]⁺129[C₇H₁₃S]⁺
[C₅H₉S]⁺101Cyclopentylthio cation
[C₅H₉]⁺69Cyclopentyl cation
[CH₂CH₂COOH]⁺73Propanoic acid cation

Chromatographic Method Development for Research Sample Analysis

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or for its quantification in various samples.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of carboxylic acids. For a compound like this compound, reversed-phase HPLC would be a suitable method. researchgate.net A C18 column is commonly used, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The pH of the mobile phase is a critical parameter to control the ionization of the carboxylic acid group and achieve good peak shape and retention. Acidifying the mobile phase (e.g., with formic acid or phosphoric acid) will suppress the ionization of the carboxyl group, leading to increased retention on a reversed-phase column. researchgate.net

Detection can be achieved using a UV detector, although the chromophore in this molecule (the carboxylic acid and thioether) will have a low absorbance, typically in the range of 200-220 nm. nih.gov For higher sensitivity, derivatization with a fluorescent tag can be employed. hmdb.ca

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, carboxylic acids are generally not suitable for direct GC-MS analysis due to their low volatility and tendency to adsorb on the chromatographic column. nih.gov Therefore, derivatization is required to convert the carboxylic acid into a more volatile and less polar derivative.

A common derivatization method is esterification, for example, by reaction with an alcohol (like methanol (B129727) or ethanol) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. masterorganicchemistry.com Another popular method is silylation, where the acidic proton is replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). docbrown.info

Once derivatized, the resulting ester or silyl (B83357) ester of this compound can be readily analyzed by GC-MS. The mass spectrum of the derivative will show a different fragmentation pattern, which can still be used for structural confirmation.

Other Advanced Spectroscopic Approaches (e.g., Infrared, UV-Vis) for Mechanistic Studies

Other spectroscopic techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide valuable information about the functional groups present in this compound and can be used to monitor reactions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. docbrown.infonih.gov The C=O stretching vibration of the carbonyl group will appear as a strong, sharp peak around 1700-1725 cm⁻¹. docbrown.info The C-S stretching vibration is typically weak and appears in the fingerprint region between 600 and 800 cm⁻¹. The C-H stretching vibrations of the cyclopentyl and propyl chains will be observed around 2850-2960 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is not expected to show strong absorptions in the standard UV-Vis range (200-800 nm). The carboxylic acid and thioether functional groups are weak chromophores. nih.govresearchgate.net A weak n→π* transition for the carbonyl group may be observed at a low wavelength, typically below 220 nm. researchgate.net Therefore, UV-Vis spectroscopy is of limited use for the direct characterization of this compound but could be useful if the molecule is derivatized with a chromophoric group.

Computational Chemistry and Theoretical Investigations of 3 Cyclopentylsulfanyl Propanoic Acid

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 3-(cyclopentylsulfanyl)propanoic acid. These studies can predict a range of molecular properties that dictate its stability and reactivity.

By solving the Schrödinger equation for the molecule, researchers can determine optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, MEP analysis would highlight the electron-rich regions, such as the oxygen atoms of the carboxylic acid group, which are potential sites for electrophilic attack. Conversely, electron-deficient areas, likely around the acidic proton, would indicate sites for nucleophilic interaction.

Table 1: Calculated Quantum Chemical Properties of this compound

PropertyValueDescription
HOMO Energy-6.5 eVIndicates the energy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy-0.8 eVIndicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap5.7 eVThe energy difference between HOMO and LUMO, a descriptor of chemical reactivity and stability.
Dipole Moment2.1 DA measure of the overall polarity of the molecule.
Polarizability18.5 ųThe ability of the molecule's electron cloud to be distorted by an external electric field.
Total Energy-789.1 HartreeThe total electronic energy of the molecule in its ground state.

Note: The data in this table is hypothetical and representative of values that would be obtained from DFT calculations.

Molecular Dynamics Simulations of the Conformational Landscape

While QM methods provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. This compound possesses several rotatable bonds, leading to a complex conformational landscape. chemscene.com MD simulations can explore this landscape by solving Newton's equations of motion for the atoms in the molecule, revealing the preferred three-dimensional structures and the energy barriers between them.

A typical MD simulation would involve placing the molecule in a simulated solvent box (e.g., water) and running the simulation for nanoseconds or even microseconds. Analysis of the resulting trajectory would identify the most stable conformers and the dihedral angles that define them. This information is critical, as the biological activity or physical properties of a molecule can be highly dependent on its conformation.

Table 2: Key Conformational Dihedrals and Their Energetics

Dihedral AngleDescriptionMost Populated Range (degrees)Relative Energy (kcal/mol)
τ1 (C-S-C-C)Rotation around the sulfur-carbon bond170 to 1900 (Global Minimum)
τ2 (S-C-C-COOH)Rotation of the propanoic acid chain50 to 70 and 290 to 3100.5 - 1.2
τ3 (C-C-C-O)Rotation around the carboxylic acid group-10 to 100.2

Note: The data in this table is hypothetical and illustrates typical outputs from an MD simulation analysis.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For instance, the synthesis of this compound, which could plausibly be formed via a Michael addition of cyclopentanethiol (B157770) to acrylic acid, can be studied computationally.

Using DFT, researchers can map the entire reaction pathway, identifying the transition states (TS) and intermediates. By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. For example, a study on a similar reaction involving the hydroarylation of propanoic acid derivatives utilized DFT to identify the reactive electrophilic species. nih.govmdpi.com This type of analysis provides a detailed, atomistic understanding of how the reaction proceeds, which can be invaluable for optimizing reaction conditions to improve yield and selectivity.

Table 3: Hypothetical Energy Profile for the Synthesis of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsCyclopentanethiol + Acrylic Acid0
Transition State 1 (TS1)Thiol addition to the double bond+15.2
Intermediate 1Zwitterionic intermediate-5.4
Transition State 2 (TS2)Intramolecular proton transfer+8.1
ProductThis compound-22.7

Note: This data is hypothetical and represents a plausible reaction energy profile that could be determined through computational modeling.

Ligand-Protein Docking and Interaction Prediction in Model Systems

To explore the potential biological relevance of this compound, molecular docking simulations can be employed. nih.gov This computational technique predicts the preferred orientation of a ligand when bound to a protein target. Although no specific protein target is known for this compound, docking studies can be performed against a panel of model proteins to hypothesize potential interactions.

The process involves placing the ligand in the binding site of a protein and using a scoring function to estimate the binding affinity. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, studies on CYP3A4 inhibitors have used docking and MD simulations to identify crucial residues for ligand binding. nih.gov Such insights are the first step in rational drug design and can guide the synthesis of more potent and selective analogs.

Table 4: Predicted Interactions of this compound with a Hypothetical Kinase Binding Site

Interacting ResidueInteraction TypeDistance (Å)
Lysine 72Hydrogen Bond (with C=O)2.8
Aspartic Acid 184Hydrogen Bond (with -OH)2.9
Leucine 135Hydrophobic (with cyclopentyl ring)3.5
Valine 23Hydrophobic (with alkyl chain)3.8
Phenylalanine 182π-Alkyl (with cyclopentyl ring)4.1

Note: This data is hypothetical and illustrates the kind of information that can be obtained from a molecular docking simulation.

Biochemical Interactions and Mechanisms of Action in Model Systems

Investigation of Enzyme Interactions and Modulatory Mechanisms

The interaction of 3-(Cyclopentylsulfanyl)propanoic acid with enzymes, particularly those containing thiol groups, is a key area for potential investigation. The sulfur-containing cyclopentylsulfanyl moiety suggests a possibility of interaction with cysteine residues in enzyme active sites.

Interactions with Thiol-Containing Enzymes

Thiol-containing enzymes are critical in numerous physiological processes and are often targets for therapeutic intervention. The reactivity of the sulfur atom in this compound could potentially lead to interactions with the thiol groups of enzymes such as caspases, matrix metalloproteinases (MMPs), or various metabolic enzymes. Such interactions could result in modulation of enzyme activity, either through reversible binding or irreversible covalent modification. Future studies would be necessary to screen for such interactions and identify specific enzyme targets.

Enzyme Inhibition Kinetics and Characterization

Should interactions with specific enzymes be identified, detailed kinetic studies would be required to characterize the nature of this interaction. Investigating parameters such as the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) would provide a quantitative understanding of the compound's potency and mode of action. A hypothetical data table for such a study is presented below.

Hypothetical Enzyme Inhibition Data for this compound

Target Enzyme Inhibition Type Kᵢ (μM)
Enzyme A Competitive 15.2
Enzyme B Non-competitive 45.8

Receptor Binding Studies in Isolated Systems

The structural features of this compound, including its carboxylic acid group and lipophilic cyclopentyl ring, suggest potential for interaction with various cell surface or nuclear receptors. Receptor binding assays would be essential to determine if this compound can bind to and modulate the activity of receptors involved in cellular signaling.

For instance, G-protein coupled receptors (GPCRs) or nuclear receptors could be potential targets. Radioligand binding assays or surface plasmon resonance (SPR) could be employed to measure binding affinity (Kₐ) and dissociation constants (Kₐ).

Hypothetical Receptor Binding Affinity for this compound

Receptor Target Binding Affinity (Kₐ) (nM)
Receptor X 250
Receptor Y >10000

Modulation of Specific Biochemical Pathways in In Vitro Models

Understanding how this compound affects cellular function requires investigation into its impact on key biochemical pathways. In vitro models, such as cultured cell lines, provide a controlled environment for these studies.

Cellular Signaling Pathway Modulation (e.g., NF-κB, mTOR/AKT)

The NF-κB and mTOR/AKT pathways are central regulators of inflammation, cell survival, and proliferation. Many bioactive molecules exert their effects by modulating these pathways. Studies on related propionic acid derivatives have shown effects on the NF-κB pathway. It is plausible that this compound could also influence these signaling cascades. Western blotting or reporter gene assays could be used to assess the phosphorylation status of key signaling proteins or the transcriptional activity of downstream targets.

Gene Expression and Proteomic Studies in Cell Lines

To gain a comprehensive understanding of the cellular response to this compound, global changes in gene expression and protein levels can be analyzed. Microarray or RNA-sequencing technologies could reveal alterations in the transcriptome, while mass spectrometry-based proteomics could identify changes in the proteome of treated cells. These unbiased approaches could uncover novel targets and mechanisms of action for the compound.

Structure-Activity Relationship (SAR) Studies for Defined Biological Targets

The exploration of the biochemical interactions of this compound and its derivatives in model systems is crucial for understanding their therapeutic potential. Structure-activity relationship (SAR) studies are fundamental in elucidating how the specific chemical architecture of a molecule influences its biological activity. These studies systematically modify different parts of the lead compound, this compound, to identify the key structural features responsible for its effects on defined biological targets.

Identification of Key Structural Determinants for Activity

The Cyclopentyl Ring : This bulky, lipophilic group is a significant determinant of the compound's interaction with its biological targets. Its size, shape, and hydrophobicity can influence binding affinity within protein pockets. Modifications to this ring, such as altering its size (e.g., to cyclobutyl or cyclohexyl) or introducing substituents, can dramatically affect activity. For instance, in other classes of compounds, the presence of a cyclopentyloxy group has been found to be important for inhibitory activity against certain enzymes nih.gov. The hydrophobic nature of the cyclopentyl group likely facilitates entry into cells and interaction with non-polar regions of target proteins.

The Thioether Linkage : The sulfur atom in the thioether linkage is a critical feature. It provides a flexible connection between the cyclopentyl ring and the propanoic acid moiety, allowing the molecule to adopt various conformations to fit into a binding site. The sulfur atom's lone pairs of electrons can also participate in hydrogen bonding or coordination with metal ions within an enzyme's active site. Furthermore, the thioether is susceptible to metabolic oxidation to a sulfoxide (B87167) or sulfone, which can alter the compound's polarity, solubility, and biological activity.

The Propanoic Acid Moiety : The carboxylic acid group is a key pharmacophore, a feature essential for biological activity. It is ionizable at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with positively charged amino acid residues (like lysine or arginine) in a target protein. The length of the alkyl chain (three carbons in this case) is also critical, as it determines the spatial relationship between the cyclopentyl group and the acidic head. Studies on other 3-arylpropionic acids have shown that modifications to the propanoic acid chain can significantly impact their biological properties nih.gov.

The following table summarizes the key structural components and their putative roles in biological activity.

Structural ComponentKey FeaturesPutative Role in Biological ActivityPotential Impact of Modification
Cyclopentyl Ring Lipophilic, bulkyHydrophobic interactions, binding pocket occupancyAltered binding affinity and selectivity
Thioether Linkage Flexible, polarizable sulfur atomConformational flexibility, potential for H-bondingChanges in binding mode and metabolic stability
Propanoic Acid Acidic, ionizable carboxyl groupIonic interactions, hydrogen bondingLoss or modification of key binding interactions

Emerging Research Applications and Future Directions

Development of Chemical Biology Research Tools and Probes

The development of sophisticated molecular probes is crucial for dissecting intricate biological pathways at the molecular level. The structural features of 3-(Cyclopentylsulfanyl)propanoic acid make it an attractive scaffold for the design of such tools.

The propanoic acid moiety provides a versatile handle for chemical modification. mdpi.comorientjchem.orghumanjournals.com This carboxylic acid group can be readily functionalized, for instance, through amidation or esterification, to attach fluorophores, affinity tags, or other reporter molecules. mdpi.com This adaptability is a key feature in the creation of targeted molecular probes. orientjchem.org

Furthermore, the thioether group within the molecule presents another site for strategic chemical manipulation. Thioethers can be selectively oxidized to sulfoxides and sulfones, a transformation that can be exploited to modulate the properties of a probe in response to specific cellular environments, such as those with high levels of reactive oxygen species (ROS). acs.org Thioether-based fluorescent probes have been developed to investigate thiol-mediated exchange reactions on cell surfaces, highlighting the utility of this functional group in probing biological redox processes. acs.org The cyclopentyl group, while seemingly simple, can play a significant role in dictating the molecule's interaction with biological targets. In drug design, the incorporation of alicyclic rings like cyclopentane (B165970) can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties. nih.gov This principle can be extended to the design of chemical probes, where the cyclopentyl moiety could confer selectivity towards specific protein binding pockets.

The combination of these three functional groups in a single, relatively small molecule provides a rich design space for creating a diverse array of chemical biology tools. For example, by attaching a fluorescent reporter to the propanoic acid terminus, this compound could be transformed into a probe for studying enzymes that recognize or metabolize thioether-containing substrates.

Potential in Novel Material Science Research Applications

The unique chemical architecture of this compound also suggests its potential utility in the realm of material science, particularly in the fabrication of functional surfaces and nanomaterials. A significant area of promise lies in the formation of self-assembled monolayers (SAMs). SAMs are highly ordered molecular layers that spontaneously form on a substrate, and they are instrumental in tailoring the surface properties of materials for applications ranging from biosensors to molecular electronics. sigmaaldrich.com

The formation of SAMs often relies on the strong affinity of a specific functional group for a particular surface. Alkanethiols, for instance, are widely used to form robust SAMs on gold surfaces. researchgate.net While this compound possesses a thioether rather than a terminal thiol, the sulfur atom can still exhibit affinity for certain metal surfaces. More importantly, the carboxylic acid group is known to form stable SAMs on a variety of metal oxide surfaces, such as aluminum oxide, silver oxide, and indium tin oxide. researchgate.net

Therefore, this compound could potentially be used to create mixed-functionality surfaces. For instance, on a suitable substrate, the carboxylic acid could act as the anchor, while the cyclopentylsulfanyl "tail" would be exposed, creating a hydrophobic surface. The properties of such a surface could be further tuned by modifying the cyclopentyl group. The ability of thioethers to coordinate with metals also opens up possibilities for creating novel hybrid materials.

The combination of a carboxylic acid and a thioether within the same molecule offers intriguing possibilities for creating complex, multi-functional surfaces. For example, one could envision a scenario where the carboxylic acid anchors the molecule to a surface, while the thioether group is used to capture metal nanoparticles, leading to the formation of a nanocomposite material with unique catalytic or electronic properties. The synthesis of polythioethers through reactions like thiol-yne chemistry highlights the versatility of thioether linkages in creating functional polymers and networks. tandfonline.com

Theoretical Perspectives on Unexplored Biological Activities

While direct experimental evidence for the biological activities of this compound is currently limited, its structural components suggest several plausible avenues for exploration. Computational and predictive modeling can offer valuable insights into its potential pharmacological profile. stanford.edunih.govplos.orgnih.govplos.org

The propanoic acid scaffold is a common feature in a number of biologically active molecules, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class, such as ibuprofen (B1674241) and naproxen. orientjchem.orghumanjournals.comresearchgate.net These drugs typically feature an arylpropionic acid moiety. While this compound lacks the aromatic ring characteristic of these NSAIDs, the presence of the propanoic acid group suggests that it could be investigated for anti-inflammatory or analgesic properties.

The thioether linkage is present in a wide variety of biologically active natural products and synthetic drugs. nih.gov The sulfur atom can participate in crucial interactions with biological targets, including hydrogen bonding and coordination with metal ions in enzyme active sites. Furthermore, as mentioned previously, the thioether can be a site of metabolic transformation, which can either lead to activation or deactivation of a compound. Computational studies on sulfur-containing molecules have shed light on their roles in biological systems, including their involvement in noncovalent interactions and reaction mechanisms. acs.org

The cyclopentyl group can also contribute significantly to biological activity. Its conformational flexibility and lipophilicity can influence how the molecule fits into a binding site and its ability to cross cell membranes. acs.org The inclusion of a cyclopentyl ring is a known strategy in medicinal chemistry to improve the potency and pharmacokinetic profile of drug candidates. nih.gov

Given these features, it is plausible to hypothesize that this compound or its derivatives could exhibit a range of biological effects. Predictive models based on quantitative structure-activity relationships (QSAR) could be employed to screen for potential interactions with a wide array of biological targets, guiding future experimental investigations. plos.org

Interdisciplinary Research Opportunities at Chemical-Biological Interfaces

The multifaceted nature of this compound makes it an ideal candidate for fostering interdisciplinary research that bridges chemistry and biology. The development of this molecule and its derivatives could spur collaborations between synthetic organic chemists, chemical biologists, material scientists, and computational chemists.

One exciting avenue of interdisciplinary research would be the development of "smart" biomaterials. By leveraging the principles of self-assembly and the chemical reactivity of the thioether and carboxylic acid groups, it may be possible to create surfaces that can respond to biological stimuli. For example, a surface functionalized with this compound could be designed to release a therapeutic agent upon encountering a specific enzymatic activity or a change in the local redox environment.

Another area of opportunity lies in the development of novel drug delivery systems. The molecule could be incorporated into larger polymer scaffolds or lipid-based nanoparticles. researchgate.net The cyclopentyl group could enhance the loading of hydrophobic drugs, while the propanoic acid moiety could be used to attach targeting ligands that direct the nanoparticle to specific cells or tissues.

Furthermore, the synthesis of a library of derivatives of this compound, where the cyclopentyl group and the propanoic acid chain are systematically varied, could provide a valuable toolkit for probing structure-activity relationships in a variety of biological systems. This approach, combining systematic chemical synthesis with high-throughput biological screening, is a cornerstone of modern drug discovery and chemical biology. The use of propanoic acid derivatives as scaffolds for developing novel antimicrobial and anticancer agents demonstrates the power of this interdisciplinary approach. mdpi.commdpi.com

Below is a table summarizing the potential research directions and the key structural features of this compound that enable them.

Research AreaKey Structural Feature(s)Potential Application
Chemical Biology Propanoic Acid, ThioetherDevelopment of fluorescent probes, affinity tags, and activity-based probes.
Material Science Carboxylic Acid, ThioetherFormation of self-assembled monolayers on metal and metal oxide surfaces, creation of functional nanocomposites.
Theoretical Biology Propanoic Acid, Thioether, Cyclopentyl GroupInvestigation of potential anti-inflammatory, analgesic, or other pharmacological activities through computational modeling.
Interdisciplinary Research AllDesign of smart biomaterials, development of targeted drug delivery systems, and creation of chemical probe libraries.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-(Cyclopentylsulfanyl)propanoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between cyclopentanethiol and a propanoic acid derivative (e.g., 3-chloropropanoic acid) under basic conditions. Optimization involves adjusting reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the thiol group .
  • Temperature control : Moderate heating (40–60°C) balances reaction rate and side-product formation.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .
    • Validation : Monitor intermediates via TLC or HPLC and confirm purity by melting point analysis or NMR .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Structural elucidation : Use 1H^1H- and 13C^{13}C-NMR to confirm the thioether linkage and cyclopentyl group. IR spectroscopy verifies carboxylic acid and C-S bond presence .
  • Purity assessment : High-resolution mass spectrometry (HRMS) or elemental analysis ensures molecular integrity.
  • Quantitative analysis : Reverse-phase HPLC with UV detection (210–260 nm) is suitable for quantifying reaction yields .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
  • Spill management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved chemical channels .
  • Emergency response : In case of inhalation or ingestion, administer first aid (fresh air, water rinsing) and consult a physician immediately .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of thioether-containing propanoic acid derivatives?

  • Methodological Answer :

  • Comparative metabolic profiling : Use LC-MS/MS to analyze urinary metabolites in model organisms (e.g., mice) and compare with in vitro hepatic microsome assays. Track phase II metabolites (e.g., sulfated or glucuronidated forms) .
  • Isotopic labeling : Introduce 13C^{13}C-labels at the carboxylic acid group to trace decarboxylation products like cyclopentylsulfanylethane .
  • Enzyme inhibition studies : Co-administer inhibitors of sulfotransferases (e.g., 2,6-dichloro-4-nitrophenol) to identify dominant conjugation pathways .

Q. What strategies mitigate experimental variability in assessing the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH-controlled stability assays : Perform accelerated degradation studies in buffers (pH 1.2–7.4) at 37°C. Monitor degradation products via UPLC-QTOF and apply Arrhenius kinetics to predict shelf-life .
  • Microsomal stability testing : Incubate with liver microsomes (human/rodent) and quantify remaining parent compound using validated LC-MS methods. Normalize data to protein content and control for batch variability .
  • Statistical rigor : Use triplicate experiments and multivariate analysis (e.g., PCA) to distinguish biological variability from methodological noise .

Q. How can isotopic labeling be applied to track degradation products in biological systems?

  • Methodological Answer :

  • Synthesis of labeled analogs : Incorporate 2H^{2}H or 13C^{13}C isotopes at the cyclopentyl or propanoic acid moiety via deuterated cyclopentanol or 13C^{13}C-enriched starting materials .
  • In vivo tracing : Administer the labeled compound to model organisms and use high-resolution mass spectrometry to identify isotopic patterns in excreta (e.g., urine, feces) .
  • Data interpretation : Apply software tools (e.g., XCMS Online) for metabolite feature extraction and pathway mapping to elucidate catabolic routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.